1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a synthetic urea derivative featuring a 2-ethylphenyl group attached to the urea nitrogen and a cyclohexyl ring linked to a 1,2,4-oxadiazole moiety substituted with a pyridin-3-yl group. The compound’s structure combines pharmacophoric elements known for modulating biological activity: the urea scaffold provides hydrogen-bonding capacity, while the 1,2,4-oxadiazole and pyridine groups enhance aromatic interactions and metabolic stability. Structural characterization of analogous molecules (e.g., X-ray crystallography) likely employs tools like the SHELX software suite .
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-2-16-9-4-5-11-18(16)24-21(28)26-22(12-6-3-7-13-22)20-25-19(27-29-20)17-10-8-14-23-15-17/h4-5,8-11,14-15H,2-3,6-7,12-13H2,1H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGFYQXUKWZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethylphenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes a urea moiety linked to a cyclohexyl group and an oxadiazole derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
These values suggest that the compound may be effective against breast cancer (MCF-7) and lung cancer (A549), with a mechanism likely involving apoptosis induction through p53 pathway activation.
Antimicrobial Activity
The compound's oxadiazole moiety is associated with antimicrobial properties. Studies have shown that compounds containing this structure can inhibit the growth of various bacterial strains.
The minimum inhibitory concentration (MIC) values indicate that the compound possesses effective antibacterial activity.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Preliminary results suggest that it may reduce oxidative stress markers in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, as evidenced by increased levels of cleaved caspase-3 and p53 expression.
- Reactive Oxygen Species (ROS) Generation : It may enhance ROS production leading to oxidative damage in cells.
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with oxadiazole derivatives led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival compared to control groups.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea-Oxadiazole Derivatives
Key Observations:
’s 3-trifluoromethylphenyl group introduces strong electron-withdrawing effects, likely improving metabolic stability and target affinity .
Oxadiazole Substituents: Pyridin-3-yl (target) vs. pyridin-4-yl (): The nitrogen position alters hydrogen-bonding geometry and π-stacking interactions. Pyridin-3-yl may favor interactions with asymmetric binding pockets.
Physicochemical and Pharmacokinetic Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
